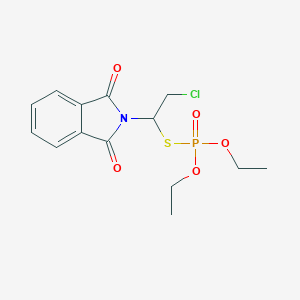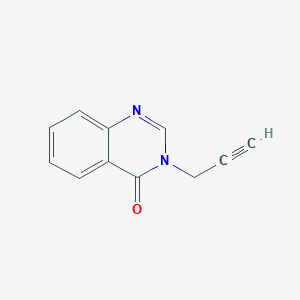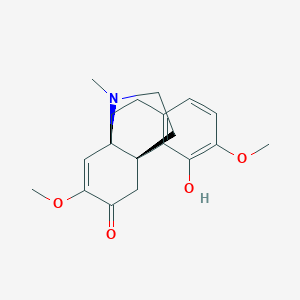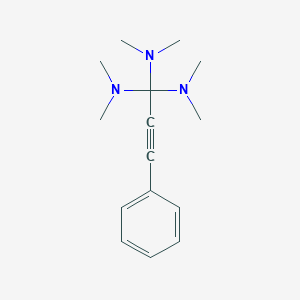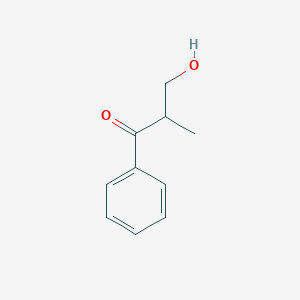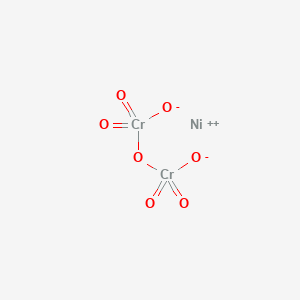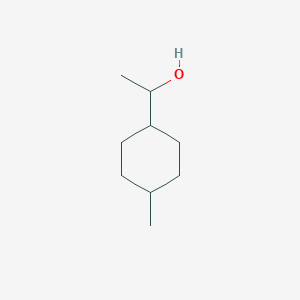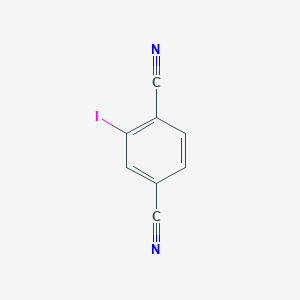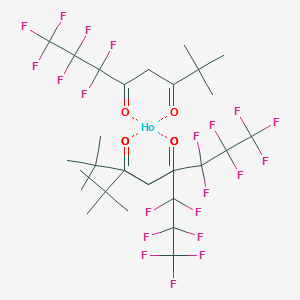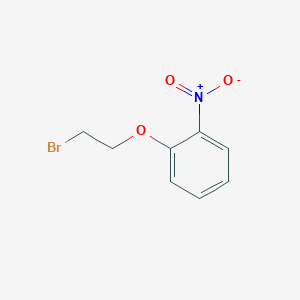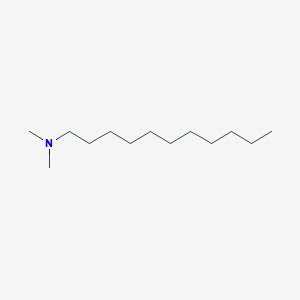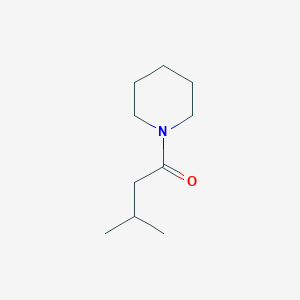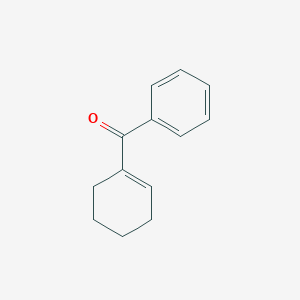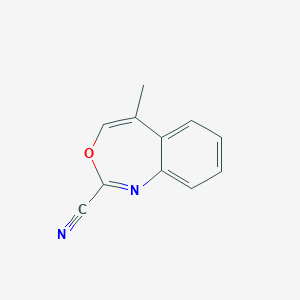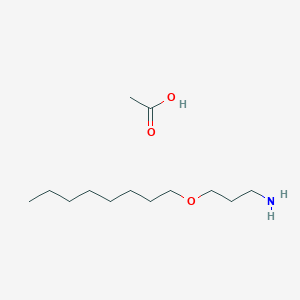
3-(Octyloxy)propylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octyloxy)propylammonium acetate, also known as OPAA, is a quaternary ammonium compound that has been extensively studied for its potential applications in various fields. It is a water-soluble surfactant that has been used as a stabilizer in emulsions, as a dispersant in paints and coatings, and as a corrosion inhibitor in metalworking fluids. In recent years, OPAA has gained attention in the scientific community for its potential applications in biomedicine and biochemistry.
Mécanisme D'action
The mechanism of action of 3-(Octyloxy)propylammonium acetate is not yet fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory properties are believed to be due to its ability to inhibit the production of inflammatory cytokines.
Effets Biochimiques Et Physiologiques
3-(Octyloxy)propylammonium acetate has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 3-(Octyloxy)propylammonium acetate has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Octyloxy)propylammonium acetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile tool for researchers in various fields. However, 3-(Octyloxy)propylammonium acetate also has some limitations. Its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in experiments. Additionally, its effects on human cells and tissues are not yet fully understood, which limits its potential use in clinical applications.
Orientations Futures
There are several future directions for research on 3-(Octyloxy)propylammonium acetate. One potential direction is to further investigate its antimicrobial properties and potential use as a disinfectant and antiseptic. Another potential direction is to investigate its potential use in cancer therapy, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, further research is needed to fully understand its mechanism of action and its effects on human cells and tissues, which could lead to its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
3-(Octyloxy)propylammonium acetate can be synthesized using a simple two-step process. The first step involves the reaction of 3-chloropropylamine with octanol to form 3-(octyloxy)propylamine. The second step involves the quaternization of 3-(octyloxy)propylamine with acetic acid to form 3-(Octyloxy)propylammonium acetate. The synthesis of 3-(Octyloxy)propylammonium acetate is relatively straightforward and can be done in large quantities with high purity.
Applications De Recherche Scientifique
3-(Octyloxy)propylammonium acetate has been extensively studied for its potential applications in biomedicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for use in disinfectants and antiseptics. 3-(Octyloxy)propylammonium acetate has also been shown to have antitumor activity, making it a potential candidate for use in cancer therapy. Additionally, 3-(Octyloxy)propylammonium acetate has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
15930-71-9 |
|---|---|
Nom du produit |
3-(Octyloxy)propylammonium acetate |
Formule moléculaire |
C13H29NO3 |
Poids moléculaire |
247.37 g/mol |
Nom IUPAC |
acetic acid;3-octoxypropan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-2-3-4-5-6-7-10-13-11-8-9-12;1-2(3)4/h2-12H2,1H3;1H3,(H,3,4) |
Clé InChI |
RUFBKNMLVUJMAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCCN.CC(=O)O |
SMILES canonique |
CCCCCCCCOCCCN.CC(=O)O |
Autres numéros CAS |
15930-71-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



